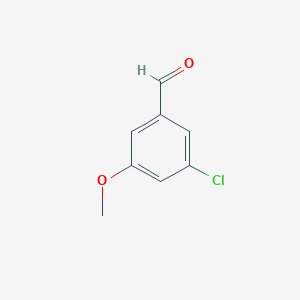












|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:18][CH3:19])[C:9]=1OS(C(F)(F)F)(=O)=O)[CH:5]=[O:6].CN(C1C2C(N(C)C)=CC=CC=2C=CC=1)C>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2].CC#N>[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([O:18][CH3:19])[CH:9]=1)[CH:5]=[O:6] |f:2.3.4,5.6.7|
|


|
Name
|
Triflate
|
|
Quantity
|
9 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C=C(C=O)C=C(C1OS(=O)(=O)C(F)(F)F)OC
|
|
Name
|
teflon
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
120 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
620 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC#N
|
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After adding freshly
|
|
Type
|
CUSTOM
|
|
Details
|
the bomb was sealed
|
|
Type
|
CUSTOM
|
|
Details
|
The cooled reaction
|
|
Type
|
FILTRATION
|
|
Details
|
was then filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to remove proton sponge crystals
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between EtOAc and 3N HCl
|
|
Type
|
WASH
|
|
Details
|
washed once each with dilute brine and dilute NaHCO3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 15% |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(C=O)C=C(C1)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 4.25 g | |
| YIELD: PERCENTYIELD | 88.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 89% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |